molecular formula C23H15BrN2O2 B3819595 2-(1H-benzimidazol-2-ylmethyl)-2-(4-bromophenyl)indene-1,3-dione

2-(1H-benzimidazol-2-ylmethyl)-2-(4-bromophenyl)indene-1,3-dione

Cat. No.: B3819595
M. Wt: 431.3 g/mol
InChI Key: VGZBRYRSTMAUHS-UHFFFAOYSA-N
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Description

2-(1H-benzimidazol-2-ylmethyl)-2-(4-bromophenyl)indene-1,3-dione is a synthetic organic compound that belongs to the class of indene derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of benzimidazole and bromophenyl groups in its structure suggests that it might exhibit interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-ylmethyl)-2-(4-bromophenyl)indene-1,3-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzimidazole moiety: This can be achieved by the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid.

    Introduction of the bromophenyl group: This step might involve a bromination reaction using bromine or a brominating agent.

    Formation of the indene-dione core: This can be synthesized through a cyclization reaction involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzimidazol-2-ylmethyl)-2-(4-bromophenyl)indene-1,3-dione can undergo various chemical reactions, including:

    Oxidation: This might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride could be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the bromophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Possible therapeutic applications due to its pharmacological properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-ylmethyl)-2-(4-bromophenyl)indene-1,3-dione would depend on its specific biological target. Generally, compounds with benzimidazole and bromophenyl groups can interact with various enzymes or receptors, modulating their activity. The indene-dione core might also contribute to its biological effects by interacting with cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-benzimidazol-2-ylmethyl)-2-phenylindene-1,3-dione: Lacks the bromine atom, which might affect its reactivity and biological activity.

    2-(1H-benzimidazol-2-ylmethyl)-2-(4-chlorophenyl)indene-1,3-dione: Contains a chlorine atom instead of bromine, potentially altering its properties.

Uniqueness

The presence of the bromophenyl group in 2-(1H-benzimidazol-2-ylmethyl)-2-(4-bromophenyl)indene-1,3-dione might confer unique reactivity and biological activity compared to its analogs. Bromine atoms can influence the compound’s electronic properties and interactions with biological targets.

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylmethyl)-2-(4-bromophenyl)indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15BrN2O2/c24-15-11-9-14(10-12-15)23(13-20-25-18-7-3-4-8-19(18)26-20)21(27)16-5-1-2-6-17(16)22(23)28/h1-12H,13H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGZBRYRSTMAUHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)(CC3=NC4=CC=CC=C4N3)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1H-benzimidazol-2-ylmethyl)-2-(4-bromophenyl)indene-1,3-dione
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2-(1H-benzimidazol-2-ylmethyl)-2-(4-bromophenyl)indene-1,3-dione
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2-(1H-benzimidazol-2-ylmethyl)-2-(4-bromophenyl)indene-1,3-dione
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2-(1H-benzimidazol-2-ylmethyl)-2-(4-bromophenyl)indene-1,3-dione
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